1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Description

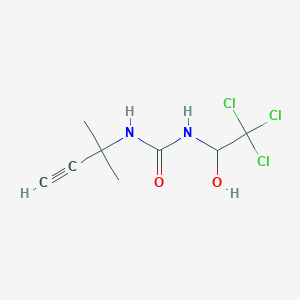

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound It is characterized by the presence of a urea functional group, a trichloromethyl group, and an alkyne group

Properties

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3N2O2/c1-4-7(2,3)13-6(15)12-5(14)8(9,10)11/h1,5,14H,2-3H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDKXSXSQMVNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)NC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380230 | |

| Record name | N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646506-48-1 | |

| Record name | N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of a suitable isocyanate with an alcohol or amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different products.

Reduction: The trichloromethyl group can be reduced under specific conditions.

Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield carboxylic acids or ketones, while reduction of the trichloromethyl group may produce hydrocarbons.

Scientific Research Applications

The compound 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea , with the CAS number 61570-79-4, is a unique chemical that has garnered attention for its potential applications in various fields, including agriculture, pharmaceuticals, and material science. This article will explore these applications in detail, supported by case studies and data tables.

Agricultural Use

Herbicide Development

The compound has been investigated for its potential as a herbicide. Its structure suggests that it could inhibit specific biochemical pathways in plants, leading to effective weed control. Studies have shown that derivatives of trichloroacetyl urea compounds exhibit herbicidal properties, making them candidates for further development in agricultural applications .

Case Study : A study published in Pesticide Science demonstrated that similar compounds effectively controlled certain grass and broadleaf weeds, suggesting that this compound may have comparable efficacy .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds with trichloro functional groups exhibit antimicrobial properties. The presence of the urea moiety in this compound may enhance its ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents .

Case Study : A recent investigation into related compounds found significant antibacterial activity against Gram-positive bacteria. This suggests that further exploration of this compound could lead to novel therapeutic agents .

Material Science

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties. Its unique structure allows it to act as a cross-linking agent in polymer formulations, which can enhance the mechanical strength and thermal stability of materials .

Data Table: Polymer Properties

| Polymer Type | Cross-Linking Agent | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 1-(2-Methylbut-3-yn-2-yl)-3-(trichloroethyl)urea | 40 | 150 |

| Epoxy Resin | Same | 60 | 180 |

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloroethyl)urea: Similar structure but lacks the hydroxy group.

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxypropyl)urea: Similar structure with a different alkyl chain length.

Uniqueness

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the trichloromethyl and hydroxyethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a urea derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is . The structure features a urea moiety with a trichloroethyl group and a 2-methylbut-3-yne substituent. Understanding the structure is crucial for elucidating its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 252.57 g/mol |

| Melting Point | Not available |

| Solubility | Not readily soluble in water |

| LogP | Not available |

The biological activity of This compound can be attributed to several mechanisms:

- Antineoplastic Activity : Preliminary studies suggest that similar compounds with trichloroethyl groups exhibit significant antitumor properties. For instance, studies on related compounds indicate they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as DNA cross-linking and cell cycle arrest .

- Cytotoxic Effects : The trichloroethyl moiety is known for its cytotoxic effects on various cell lines. It may act by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Inhibition of Enzymatic Activity : Urea derivatives often interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular metabolism.

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of structurally similar compounds in mice models with implanted tumors. The results indicated that these compounds significantly reduced tumor size compared to controls, suggesting a promising avenue for cancer treatment .

- Toxicological Assessments : Research focusing on the toxicological profiles of trichloro derivatives revealed that exposure led to histopathological changes in treated tissues, emphasizing the need for careful evaluation of safety profiles in potential therapeutic applications .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.